molecular formula C15H13ClO2 B8724485 1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one CAS No. 63365-56-0

1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one

Cat. No. B8724485
Key on ui cas rn: 63365-56-0
M. Wt: 260.71 g/mol
InChI Key: HHDKCZQVOUIHNU-UHFFFAOYSA-N
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Patent
US04866196

Procedure details

78 g of 1-(4-benzyloxyphenyl)-2-chloroethanone and 63 g of hexamine are dissolved in 2.2 liters of chloroform, and the mixture is stirred at room temperature overnight. The mixture is condensed to a volume of 1.1 liters, and refluxed for 3 hours. After cooling, the precipitated crystals are collected by filtration, washed and then dried. The colorless crystals thus obtained are added to a mixture of 750 ml of ethanol and 120 ml of conc. hydrochloric acid, and the mixture is refluxed for 50 minutes. After cooling, the precipitated crystals are collected by filteration, washed and then dried. 55.6 g of 2-amino-1-(4-benzyloxyphenyl)ethanone are obtained as colorless crystals.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:18])[CH2:16]Cl)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1N2CN3CN(C2)C[N:20]1C3.C(O)C.Cl>C(Cl)(Cl)Cl>[NH2:20][CH2:16][C:15]([C:12]1[CH:13]=[CH:14][C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:10][CH:11]=1)=[O:18]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(CCl)=O
Name
Quantity
63 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
2.2 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
120 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed to a volume of 1.1 liters
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are collected by filtration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The colorless crystals thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitated crystals are collected by filteration
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(=O)C1=CC=C(C=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 55.6 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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